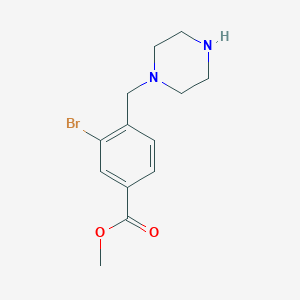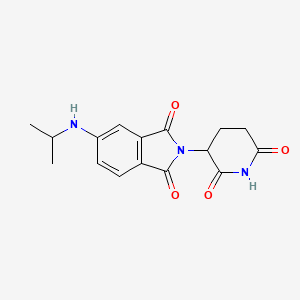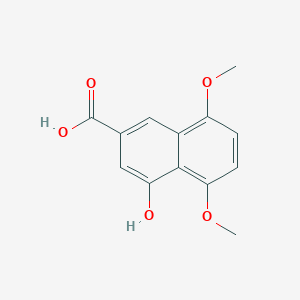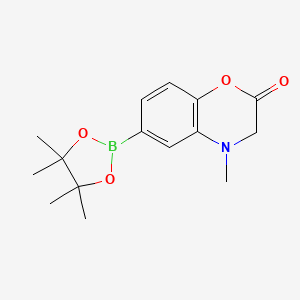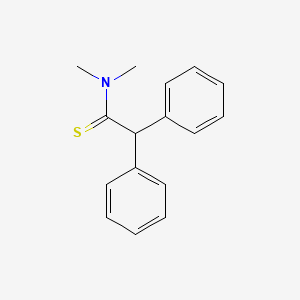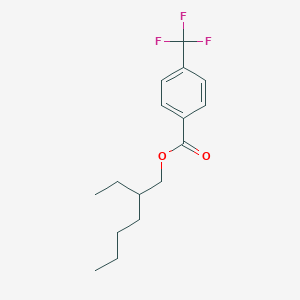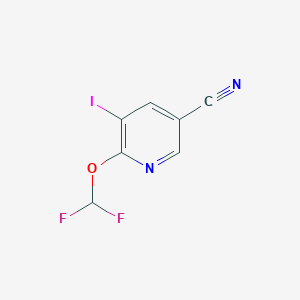
6-(Difluoromethoxy)-5-iodonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-5-iodonicotinonitrile is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, including significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of both difluoromethoxy and iodonicotinonitrile groups in the molecule makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, which have seen significant advancements in recent years
Industrial Production Methods
Industrial production methods for 6-(Difluoromethoxy)-5-iodonicotinonitrile may involve large-scale difluoromethylation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing efficient catalysts and reagents to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-5-iodonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidation state compounds .
Scientific Research Applications
6-(Difluoromethoxy)-5-iodonicotinonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-5-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can significantly alter the compound’s reactivity and interaction with biological molecules, leading to unique modes of action. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Difluoromethoxy)-5-iodonicotinonitrile include other difluoromethoxylated nitrogen-containing heterocycles, such as difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines .
Uniqueness
What sets this compound apart from similar compounds is the presence of both the difluoromethoxy and iodonicotinonitrile groups. This unique combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H3F2IN2O |
|---|---|
Molecular Weight |
296.01 g/mol |
IUPAC Name |
6-(difluoromethoxy)-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F2IN2O/c8-7(9)13-6-5(10)1-4(2-11)3-12-6/h1,3,7H |
InChI Key |
IQFBISPKWFHWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)OC(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


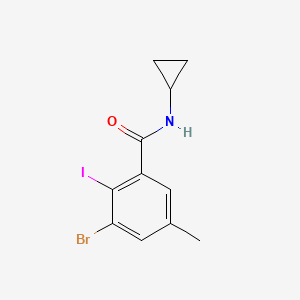
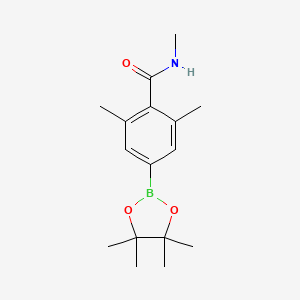
![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
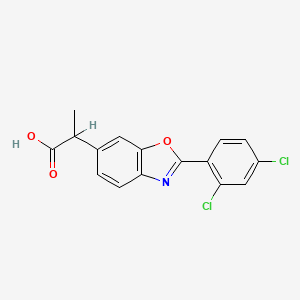
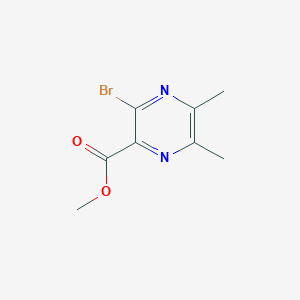
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)

